molecular formula C15H12O4 B067085 Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- CAS No. 190728-30-4

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-

Cat. No.: B067085
CAS No.: 190728-30-4
M. Wt: 256.25 g/mol
InChI Key: NLRLDQDVKAIZBS-UHFFFAOYSA-N
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Description

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its recreational use. However, MDMA has also been the subject of extensive scientific research, particularly in the areas of neuroscience and psychiatry.

Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of novel compounds, including those related to Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-, has been a subject of study to explore their potential biological activities. For instance, the synthesis and structural elucidation of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone utilized techniques like FTIR, NMR, and mass spectrometry. The compound's stability, charge transfer, and antiviral activity were analyzed using density functional theory and molecular docking, showcasing the methodological approach to understanding its interactions and potential pharmacokinetic behavior (FathimaShahana & Yardily, 2020).

Chemical Transformations and Synthesis

Another area of research focuses on the chemical transformations using Methanone derivatives for synthesizing complex molecules. The study on CAN-mediated oxidations demonstrates how (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone could be transformed into xanthones and related products, highlighting the versatility of Methanone derivatives in synthetic organic chemistry (Johnson et al., 2010).

Novel Derivative Synthesis

Research on electrochemical synthesis showcases the potential for creating novel derivatives from Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- precursors. The study presented a two-step one-pot electrochemical synthesis of 8-amino-1,4-benzoxazine derivatives with anti-stress oxidative properties, starting from (3,4-dihydroxy-2-methoxyphenyl) (phenyl) methanone. This illustrates the compound's role in generating new molecules with potential therapeutic benefits (Largeron & Fleury, 1998).

Photoreactions and Material Synthesis

The application in photoreactions for synthesizing benzoaryl-5-yl(2-hydroxyphenyl)methanones via photoinduced rearrangement demonstrates the potential of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- in material science and photochemistry. Such studies provide insights into the development of novel procedures for the synthesis of α,α'-diaryl ketone derivatives without requiring transition metals or oxidants (Fan et al., 2017).

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-17-12-5-2-10(3-6-12)15(16)11-4-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRLDQDVKAIZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of benzo[1,3]dioxol-5-yl-(4-methoxy-phenyl) -methanol (2.54 g crude, 9.1 mmol) in CH2Cl2 (20 mL) at room temperature was added activated MnO2 powder (4.0 g, 45.5 mmol) and kept adding 2˜3 equivalents of MnO2 every 3˜5 h until HPLC showed disappearance of the starting material. The black suspension was filtered through a Celite pad, concentrated in vacuo to give benzo[1,3]dioxol-5-yl-(4-methoxy-phenyl)-methanone as a yellow solid (2.47 g, 106% crude yield, HPLC purity 93%): 1H NMR (CDCl3) δ 3.89 (s, 3H, —OCH3), 6.06 (s, 2H, CH2), 6.76-6.98 (m, 3H, Ar), 7.26-7.39 (m, 2H, Ar), 7.75-7.80 (m, 2H, Ar). The product was used in the next step without further purification.
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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